

The Impact of ONX-0914 TFA on Antigen Presentation: A Technical Overview

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Compound of Interest

Compound Name: ONX-0914 TFA

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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3] The immunoproteasome plays a crucial role in the processing of intracellular antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules, a fundamental process for the initiation of adaptive immune responses, particularly by CD8+ T cells.[4][5] This technical guide provides an in-depth analysis of the effects of **ONX-0914 TFA** on antigen presentation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Core Mechanism of Action

ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or $\beta 5i$).[1][6][7] While highly selective for LMP7, at efficacious doses, it also inhibits the LMP2 ($\beta 1i$) subunit by approximately 60%, with minor effects on MECL-1 ($\beta 2i$).[5][8] This dual inhibition of LMP7 and LMP2 is believed to be critical for its immunomodulatory effects.[8] By blocking the catalytic activity of these subunits, ONX-0914 alters the repertoire of peptides generated from intracellular proteins, thereby modulating the landscape of antigens presented on the cell surface.[9]

Effects on Antigen Presenting Cells (APCs)

Dendritic cells (DCs) are the most potent antigen-presenting cells. ONX-0914 has been shown to significantly impact their function. Studies have demonstrated that treatment with ONX-0914 can lead to a less activated and more immature phenotype in DCs.[4] This is characterized by a reduced expression of co-stimulatory molecules like CD86, which are essential for T cell activation.[4] Furthermore, ONX-0914 treatment has been associated with a decrease in the overall number of conventional DCs in lymphoid organs.[4]

Modulation of T Cell Responses

The alteration of antigen presentation by ONX-0914 has profound consequences for T cell activation and differentiation. By modifying the array of peptides presented by MHC class I molecules, ONX-0914 can dampen the activation of autoreactive T cells.[2]

T Helper Cell Differentiation

ONX-0914 influences the differentiation of CD4+ T helper (Th) cells. It has been shown to limit the differentiation towards pro-inflammatory Th1 and Th17 lineages while promoting the differentiation towards regulatory T cells (Tregs).[2][4] This shift in the Th cell balance contributes to the overall immunosuppressive effect of the compound. Specifically, ONX-0914 has been observed to reduce the production of key Th1 and Th17 cytokines such as IFN- γ and IL-17.[2][10]

CD8+ T Cell Activation

The immunoproteasome is highly efficient at generating epitopes for MHC class I presentation, which is crucial for CD8+ T cell responses.[4] By inhibiting the immunoproteasome, ONX-0914 can reduce the presentation of certain antigens, thereby affecting the activation of CD8+ T cells.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of ONX-0914.

Cell Type	Parameter Measured	Treatment	Observed Effect	Reference
Dendritic Cells (murine)	CD86 expression (activation marker)	ONX-0914	Lowered expression	[4]
Dendritic Cells (murine)	Percentage of conventional DCs in spleen, CLN, and MLN	ONX-0914 (10 mg/kg)	Significantly reduced	[4]
CD4+ T cells (murine)	Differentiation to Th1 and Th17	ONX-0914	Limited differentiation	[2] [4]
CD4+ T cells (murine)	Differentiation to Tregs	ONX-0914	Promoted differentiation	[4]
T cells (murine)	GM-CSF production	ONX-0914 (300 nM)	Reduced to background levels	[2]
Splenocytes (murine)	IFN- γ production (in response to allogeneic stimulation)	ONX-0914	Decreased production	[9]
Splenocytes from OVA-transgenic mice	SIINFEKL (OVA peptide) presentation on MHC class I	ONX-0914	Reduction in expression	[9]
CD4+ T cells (murine, in vivo LCMV infection)	CD69 and CD25 up-regulation	ONX-0914 (10 mg/kg)	~45% less up-regulation	[11]
CD4+ T cells (human, in vitro)	Proliferation and IFN- γ secretion	PKS3053 (another immunoproteasome inhibitor)	Dose-dependent suppression	[12]

$\alpha\beta$ + T cells (murine, psoriasis model)	IL-17A secretion	ONX-0914	Significantly decreased	[13]
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Mouse Models of Autoimmune Disease

- Collagen-Induced Arthritis (CIA): Mice are immunized with collagen to induce arthritis. ONX-0914 is administered intravenously at doses ranging from 2 to 10 mg/kg on specific days post-immunization. Disease progression is monitored by scoring visible signs of arthritis.[\[1\]](#)
- Experimental Autoimmune Encephalomyelitis (EAE): EAE, a model for multiple sclerosis, is induced by immunizing mice with myelin oligodendrocyte glycoprotein (MOG) peptide. ONX-0914 is administered at 10 mg/kg three times a week. Clinical symptoms are scored daily.[\[2\]](#)
- Dextran Sulfate Sodium (DSS)-Induced Colitis: Colitis is induced by administering DSS in the drinking water. ONX-0914 (10 mg/kg) is administered subcutaneously every other day. Disease severity is assessed by monitoring body weight loss and other clinical signs.[\[14\]](#)

In Vitro T Cell Activation and Differentiation Assays

- T Cell Proliferation: Naïve T cells are isolated and labeled with a fluorescent dye such as Cell Trace Violet (CTV). Cells are then stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of ONX-0914. Proliferation is measured by the dilution of the CTV dye using flow cytometry after several days.[\[12\]](#)
- Cytokine Production: T cells or splenocytes are stimulated in vitro (e.g., with anti-CD3/anti-CD28 or in a mixed lymphocyte reaction). Supernatants are collected after a defined period, and cytokine concentrations (e.g., IFN- γ , IL-17, GM-CSF) are measured by ELISA.[\[2\]](#)[\[9\]](#)
- T Helper Cell Differentiation: Naïve CD4+ T cells are cultured under specific polarizing conditions (e.g., with specific cytokines and antibodies) to induce differentiation into Th1, Th17, or Treg lineages, in the presence or absence of ONX-0914. The resulting cell

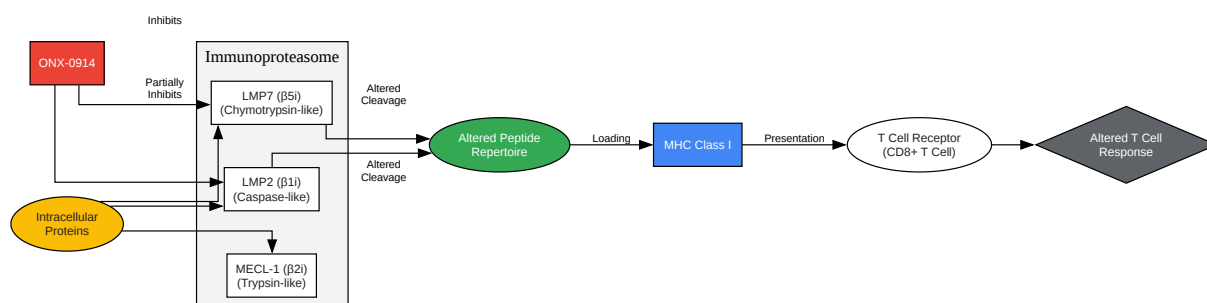
populations are analyzed by flow cytometry for the expression of lineage-defining transcription factors and cytokines.[2]

Flow Cytometry Analysis

- **Cell Surface Marker Staining:** To identify and phenotype immune cells, single-cell suspensions from tissues (e.g., spleen, lymph nodes) are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD11c, MHC-II, CD86).[4]
- **Intracellular Cytokine Staining:** For the detection of intracellular cytokines, cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. Subsequently, cells are fixed, permeabilized, and stained with antibodies against the cytokines of interest.[2]

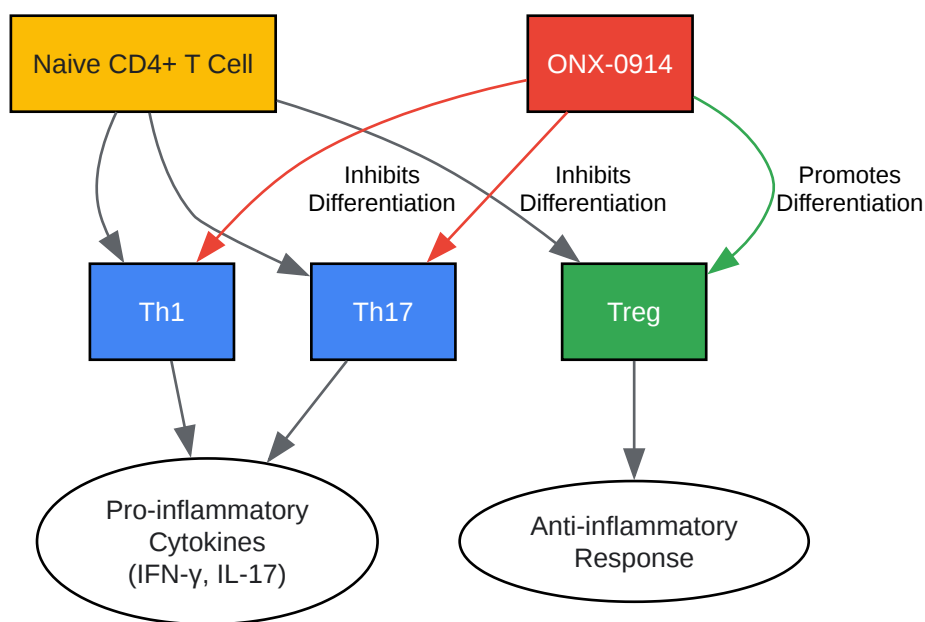
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures described.



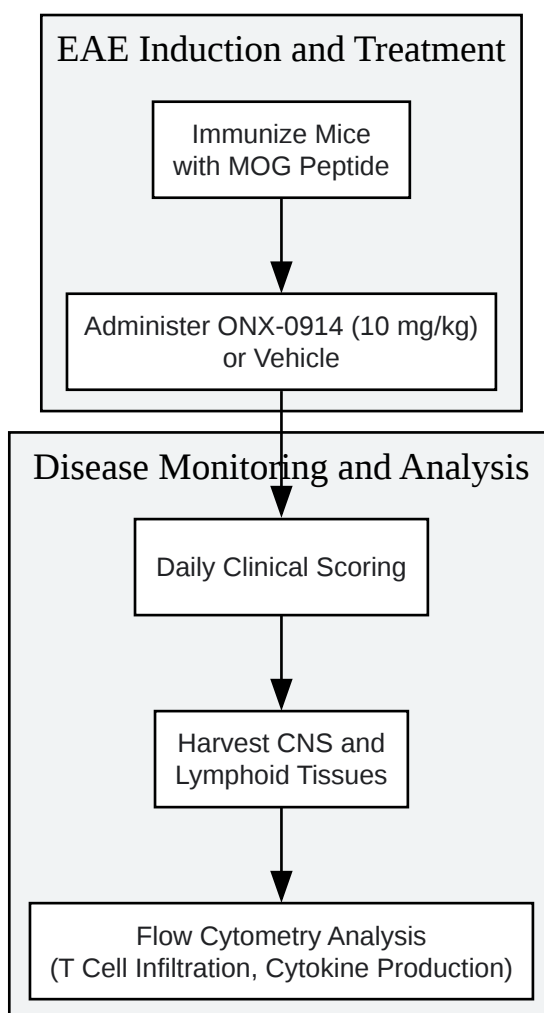
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Caption: Mechanism of Action of ONX-0914 on Antigen Presentation.



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Caption: Effect of ONX-0914 on T Helper Cell Differentiation.



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Caption: Experimental Workflow for EAE Mouse Model Studies.

Conclusion

ONX-0914 TFA, as a selective inhibitor of the immunoproteasome, profoundly impacts the process of antigen presentation. By altering the generation of peptides for MHC class I loading, it modulates the activation and differentiation of T cells, leading to a more tolerogenic immune environment. These effects, supported by extensive preclinical data, underscore the therapeutic potential of targeting the immunoproteasome for the treatment of autoimmune diseases and other inflammatory conditions. Further research into the precise peptide repertoires affected by ONX-0914 will provide deeper insights into its mechanism of action and may facilitate the development of next-generation immunoproteasome inhibitors.

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